molecular formula C13H15ClN2 B079132 4,4'-Methylenedianiline dihydrochloride CAS No. 13552-44-8

4,4'-Methylenedianiline dihydrochloride

Cat. No. B079132
CAS RN: 13552-44-8
M. Wt: 234.72 g/mol
InChI Key: NORZRJZMVPBSIJ-UHFFFAOYSA-N
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Description

4,4’-Methylenedianiline dihydrochloride is a light beige fine powder . It is used as an analytical reagent, corrosion inhibitor, antioxidant, and curative agent in rubber. It is also used in the preparation of azo dyes and as a chemical intermediate in the closed system production of isocyanates and polyisocyanates, which are used in polymers and resins .


Synthesis Analysis

MDA is synthesized through a reaction involving aniline and formaldehyde under basic conditions, followed by acidification. This process can lead to the formation of various regioisomers of MDA.


Molecular Structure Analysis

The molecular formula of 4,4’-Methylenedianiline dihydrochloride is C13H16Cl2N2 . Its average mass is 271.185 Da and its monoisotopic mass is 270.069061 Da .


Chemical Reactions Analysis

The hydrochlorination of 4,4’-Methylenedianiline in chlorobenzene produces 4,4’-Methylenedianiline dihydrochloride . This reaction is important for the production of isocyanates, which are used to manufacture polyurethanes .


Physical And Chemical Properties Analysis

4,4’-Methylenedianiline dihydrochloride is a light beige fine powder . It is sensitive to prolonged exposure to air and light and is water-soluble . It behaves as an acid in aqueous solution .

Scientific Research Applications

  • Industrial Uses and Occupational Exposure : 4,4'-Methylenedianiline dihydrochloride is used in industrial processes, particularly in the polyurethane industry. Exposure occurs mainly during its production and use in this sector, with dermal absorption being a significant route of exposure. It's known for its toxic effects due to metabolic intermediates formed after enzymatic N-oxidation, which react with DNA, RNA, and proteins (Pérez-López, Soler-Rodríguez, Giouleme, & Paschos, 2014).

  • Carcinogenicity in Animal Studies : Studies on F344/N rats and B6C3F1 mice have shown that this compound is carcinogenic, causing increased incidences of thyroid follicular cell carcinomas in rats and mice, as well as liver carcinomas in mice (National Toxicology Program technical report series, 1983).

  • Effect on Adrenal Corticosterone Secretion : A study showed that this compound depresses adrenal corticosterone secretion in rats, indicating a direct action on the adrenal cortex (Harada, 1967).

  • Method for Determining Exposure : A methodology for determining 4,4'-Methylenedianiline in hydrolyzed human urine has been developed, useful for monitoring exposure in occupational settings (Tiljander, Skarping, & Dalene, 1989).

  • Mutagenicity Studies : Research on the mutagenic potential of 4,4'-Methylenedianiline derivatives in the Salmonella histidine reversion assay has provided insights into the genotoxic properties of this compound, important for assessing the risk associated with industrial chemicals (Rao, Dorsey, Allen, & Epler, 1982).

  • Hepatotoxicity in Humans : A case study reported acute liver damage in a construction worker exposed to large amounts of MDA, highlighting the need for safety measures to minimize occupational hazards (Giouleme et al., 2011).

  • Biomonitoring Techniques : Techniques for the liquid chromatographic determination of 4,4'-methylenedianiline in biological fluids have been developed, which are crucial for the biological monitoring of isocyanates and amines (Brunmark, Persson, & Skarping, 1992).

  • Percutaneous Penetration and Genotoxicity : Studies have shown that MDA can penetrate rat and human skin and is genotoxic, which is important for estimating human exposure in occupational settings (Kenyon, Bhattacharyya, Benson, & Carmichael, 2004).

Mechanism of Action

4,4’-Methylenedianiline dihydrochloride catalyzes isocyanate-alcohol and epoxide reactions .

Safety and Hazards

4,4’-Methylenedianiline dihydrochloride may emit toxic fumes of NOx and hydrogen chloride when heated to decomposition . It may be absorbed through the skin . Symptoms of exposure to this compound include dermatitis, jaundice, portal inflammation, eosinophil infiltration, cholangitis, cholestasis, hepatocellular damage, toxic hepatitis, skin rash, and a case of acute myocardiopathy .

Future Directions

4,4’-Methylenedianiline dihydrochloride is a versatile reactant and catalyst with applications in organic synthesis . It is used extensively as a precursor to Methylene diphenyl diisocyanate (MDI), which is a precursor to many polyurethane foams . Lower quantities are used as hardeners in epoxy resins and adhesives, as well as in the production of high-performance polymers .

properties

CAS RN

13552-44-8

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

4-[(4-aminophenyl)methyl]aniline;hydrochloride

InChI

InChI=1S/C13H14N2.ClH/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;/h1-8H,9,14-15H2;1H

InChI Key

NORZRJZMVPBSIJ-UHFFFAOYSA-N

impurities

Assay of a commercial sample indicated a minimum content of 99% aromatic amine;  this would contain approximately 3% isomeric amines and traces of aniline.

SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.Cl

Color/Form

Crystalline solid

melting_point

531 to 532 °F (decomposes) (NTP, 1992)
288 °C

Other CAS RN

13552-44-8

physical_description

4,4' -methylenedianiline dihydrochloride is a light beige fine powder. (NTP, 1992)

Related CAS

101-77-9 (Parent)

solubility

greater than or equal to 100 mg/mL at 67.1° F (NTP, 1992)
Soluble in wate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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